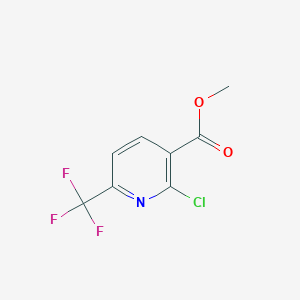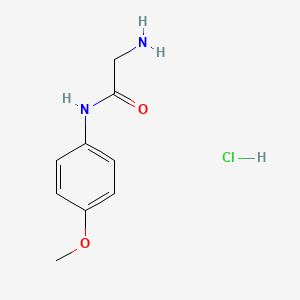
2-(Difluoromethyl)-1,4-difluorobenzene
Descripción general
Descripción
“2-(Difluoromethyl)-1,4-difluorobenzene” is a type of organofluorine compound. The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups . It’s also worth noting that the difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
The synthesis of “2-(Difluoromethyl)-1,4-difluorobenzene” involves various processes. For instance, the reaction employs an aromatic ketone-derived β,γ-unsaturated oxime as a substrate, a difluoromethylsulfone as the CF2H source . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “2-(Difluoromethyl)-1,4-difluorobenzene” is influenced by the presence of the CF2 group. DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis
The chemical reactions involving “2-(Difluoromethyl)-1,4-difluorobenzene” are diverse. For example, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Aplicaciones Científicas De Investigación
Difluoromethylation of Heterocycles
- Scientific Field : Organic Chemistry
- Summary of Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application : This process involves the use of a radical process for the difluoromethylation of heterocycles .
- Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
Late-stage Difluoromethylation
- Scientific Field : Organic Chemistry
- Summary of Application : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Chemoprevention of Human Actinic Keratoses
- Scientific Field : Dermatology
- Summary of Application : α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
- Methods of Application : A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .
- Results or Outcomes : The results of this study are not provided in the source .
Difluoromethylation of C(sp2)–H bond
- Scientific Field : Organic Chemistry
- Summary of Application : Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Methods of Application : This process involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoromethylation of C(sp3)–CF2H bonds
- Scientific Field : Organic Chemistry
- Summary of Application : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .
- Methods of Application : An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Formation of X–CF2H bond
- Scientific Field : Organic Chemistry
- Summary of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .
- Methods of Application : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoromethylation of C(sp2)–H bond
- Scientific Field : Organic Chemistry
- Summary of Application : Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Methods of Application : This process involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoromethylation of C(sp3)–CF2H bonds
- Scientific Field : Organic Chemistry
- Summary of Application : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .
- Methods of Application : An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Formation of X–CF2H bond
- Scientific Field : Organic Chemistry
- Summary of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .
- Methods of Application : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Direcciones Futuras
The future directions for “2-(Difluoromethyl)-1,4-difluorobenzene” could involve further exploration of its potential applications in medicinal chemistry, given the unique properties of the difluoromethyl group . Additionally, the development of safer and more effective formulations could be a promising direction .
Propiedades
IUPAC Name |
2-(difluoromethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVCOVVYFCQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673316 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,4-difluorobenzene | |
CAS RN |
195886-79-4 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



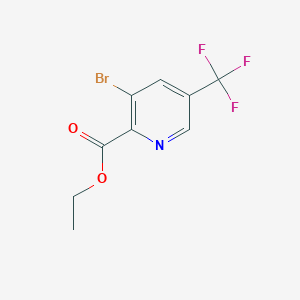
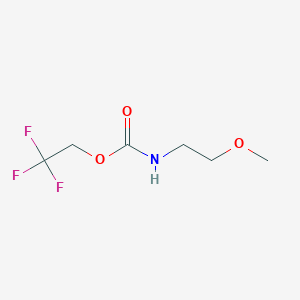

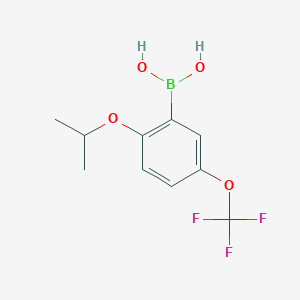
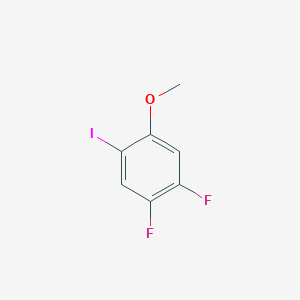
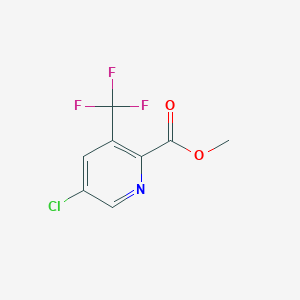
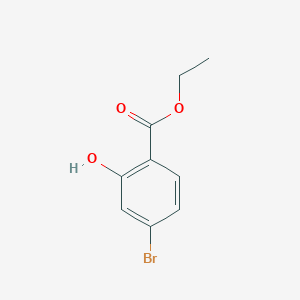
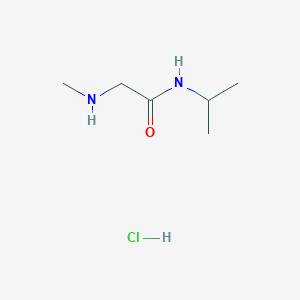
![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)
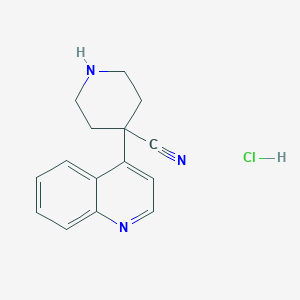
![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)
